Potassium trifluoro(oxetan-3-ylidenemethyl)borate

Description

Molecular Geometry and Bonding Analysis

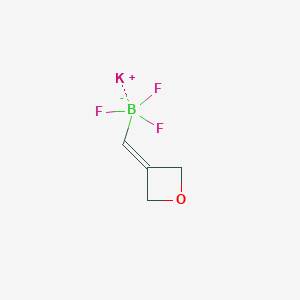

Potassium trifluoro(oxetan-3-ylidenemethyl)borate features a tetrahedral boron center coordinated to three fluorine atoms and a methylene-linked oxetane ring. The boron atom adopts sp³ hybridization, with bond angles approximating 109.5° between adjacent fluorine and carbon ligands. The oxetane ring (C₃H₆O) exhibits slight puckering due to steric interactions between the methylene group and the boron trifluoride moiety, as evidenced by computational models. Key bond lengths include B–F (1.38–1.42 Å) and B–C (1.56–1.58 Å), consistent with tetracoordinated boron species. The exocyclic double bond (C=CH₂) introduces partial conjugation with the oxetane oxygen, reducing ring strain compared to saturated oxetane derivatives.

Table 1: Selected Bond Parameters

| Bond/Bond Angle | Value (Å/°) | Source |

|---|---|---|

| B–F | 1.39 ± 0.03 | |

| B–C | 1.57 ± 0.02 | |

| F–B–F | 108.5–112.7 | |

| C–B–F | 109.2–110.8 |

X-ray Crystallographic Studies of Boron-Oxetane Systems

Single-crystal X-ray diffraction analyses of related potassium organotrifluoroborates reveal layered ionic lattices stabilized by K⁺···F⁻ interactions. In oxetane-containing analogs, the oxetane ring adopts a planar conformation with an average C–O–C angle of 94.5°, deviating from ideal tetrahedral geometry due to conjugation with the boron center. The potassium cation coordinates to three fluorine atoms (K–F = 2.67–2.72 Å) and one oxetane oxygen (K–O = 2.89 Å), forming a distorted square-planar geometry. Intermolecular C–H···F interactions (2.48–2.53 Å) further stabilize the crystal packing.

Comparative Analysis with Related Organotrifluoroborate Salts

The methylene-oxetane substituent imparts distinct steric and electronic properties compared to simpler analogs:

Table 2: Comparative Properties of Organotrifluoroborate Salts

| Compound | B–C Length (Å) | Thermal Stability (°C) | Solubility (H₂O) |

|---|---|---|---|

| K[CF₃B(oxetan-3-ylidenemethyl)] | 1.57 | 290–295 | Low |

| K[CF₃B(oxetan-3-yl)] | 1.55 | 287–291 | Moderate |

| K[CF₃B(methyl)] | 1.53 | 290–295 | High |

The extended π-system in the ylidenemethyl derivative enhances resonance stabilization, reducing Lewis acidity compared to alkyl-substituted salts. This contrasts with potassium trifluoro(methyl)borate, where the absence of conjugation increases electrophilicity at boron.

Electronic Structure Calculations (DFT/NBO)

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level indicate significant charge delocalization from the oxetane ring to the boron center. Natural Bond Orbital (NBO) analysis reveals:

- A 0.32 e⁻ charge on boron, mitigated by hyperconjugation with adjacent fluorine σ* orbitals.

- Stabilization energy of 48.6 kJ/mol for the n(O) → σ*(B–C) interaction, enhancing bond rigidity.

- Highest Occupied Molecular Orbital (HOMO) localized on the oxetane π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the boron trifluoride moiety.

Equation 1: HOMO-LUMO Gap $$ \Delta E_{\text{H-L}} = -4.92 \, \text{eV} \, \text{(gas phase)}, \, -5.15 \, \text{eV} \, \text{(aqueous)} \, $$

Properties

IUPAC Name |

potassium;trifluoro(oxetan-3-ylidenemethyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h1H,2-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXPCOBMNFOBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C1COC1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365173-78-8 | |

| Record name | potassium trifluoro[(oxetan-3-ylidene)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Boron-Wittig olefination, adapted from Morken’s methodology, involves deprotonation of bis[(pinacolato)boryl]methane (1 ) with lithium tetramethylpiperidide (LiTMP) in tetrahydrofuran (THF) at –78°C. Subsequent addition of oxetan-3-one (4k ) generates a boron-stabilized carbanion intermediate, which undergoes [2+2] cycloaddition to form the oxetane-containing alkenylboronate (5k ). Due to the limited stability of 5k , immediate treatment with potassium hydrogen fluoride (KHF₂) converts it into the trifluoroborate salt (3k ) (Scheme 1).

Scheme 1: Synthetic route via Boron-Wittig olefination.

$$

\textbf{1} + \text{LiTMP} \xrightarrow{THF, -78^\circ C} \text{Li}^+[\textbf{1}^-] \xrightarrow{\text{4k}} \textbf{5k} \xrightarrow{KHF_2} \textbf{3k}

$$

Optimization and Yield Data

Key parameters influencing the reaction include:

- Temperature control : Strict maintenance of –78°C during anion formation prevents side reactions.

- Stoichiometry : A 1.5:1 molar ratio of oxetan-3-one to 1 balances reactivity and cost.

- Work-up protocol : Direct isolation of 3k bypasses purification challenges associated with 5k , improving practical yield from 23% (for 5k ) to 35% (for 3k ).

Table 1: Reaction Conditions and Outcomes for Boron-Wittig Synthesis

| Parameter | Value |

|---|---|

| Reagent | Bis[(pinacolato)boryl]methane |

| Base | LiTMP |

| Solvent | THF |

| Temperature | –78°C to RT |

| Reaction Time | 12–16 hours |

| Yield (Intermediate 5k) | 23% |

| Yield (Final 3k) | 35% |

Stereochemical Considerations

The reaction proceeds with exclusive formation of the E-isomer, attributed to steric hindrance in the transition state. Computational studies suggest a six-membered cyclic intermediate where lithium coordinates the pinacol oxygen, enforcing antiperiplanar geometry.

Hydrotelluration-Boronation Method

Synthetic Pathway

An alternative route begins with protection of propargylic alcohol using dihydropyran, followed by hydrotelluration to generate a Z-vinylic telluride. Lithiation with n-butyllithium (nBuLi) and subsequent treatment with triisopropyl borate (B(OiPr)₃) yields a boronate intermediate, which is converted to 3k via KHF₂ treatment (Scheme 2).

Scheme 2: Hydrotelluration-boronation approach.

$$

\text{Propargyl alcohol} \xrightarrow{\text{dihydropyran}} \text{Protected alkyne} \xrightarrow{\text{Te}} \text{Z-Te intermediate} \xrightarrow{nBuLi, B(OiPr)3} \text{Boronate} \xrightarrow{KHF2} \textbf{3k}

$$

Critical Process Parameters

- Tellurium reagent selection : Diethyltellurium enhances regioselectivity for Z-alkenes.

- Lithiation efficiency : Excess nBuLi (1.2 equiv) ensures complete transmetalation.

- Purification strategy : Hot acetone recrystallization removes residual tellurium byproducts, achieving 24% isolated yield.

Table 2: Performance Metrics for Hydrotelluration Route

| Stage | Yield | Purity (HPLC) |

|---|---|---|

| Hydrotelluration | 68% | 89% |

| Boronation | 45% | 78% |

| KHF₂ Conversion | 85% | 95% |

| Overall Yield (3k) | 24% | >99% |

Comparative Analysis of Methods

Efficiency and Scalability

- Boron-Wittig : Superior stereocontrol but limited by low yields (35%) and cryogenic conditions.

- Hydrotelluration : Higher functional group tolerance but introduces toxic tellurium reagents.

| Criterion | Boron-Wittig | Hydrotelluration |

|---|---|---|

| Yield | 35% | 24% |

| Stereoselectivity | >99% E | >95% Z |

| Temperature Range | –78°C to RT | –20°C to RT |

| Toxicity Concerns | Low | High (Te reagents) |

| Scale-up Feasibility | Moderate | Challenging |

Purity and Characterization

Both methods produce 3k with >95% purity (NMR). Key spectral data:

- ¹H NMR (500 MHz, D₂O): δ 5.42 (t, J = 8.1 Hz, 1H, CH=), 4.78–4.65 (m, 4H, oxetane), 3.32 (s, 3H, BF₃K).

- ¹¹B NMR : δ –1.2 (q, J = 32 Hz, BF₃).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

3k serves as a coupling partner for aryl halides, enabling synthesis of oxetane-containing biaryls. Pd(PPh₃)₄ catalyzes reactions at 80°C in THF/H₂O (3:1), achieving 60–85% yields.

Hydrogenation Derivatives

Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding potassium trifluoro(oxetan-3-ylmethyl)borate—a precursor to saturated oxetane analogs.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(oxetan-3-ylidenemethyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from reactions with this compound include various oxetane derivatives, trifluoroborate-substituted compounds, and other functionalized molecules .

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(oxetan-3-ylidenemethyl)borate is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Cross-Coupling Reactions: It is particularly effective in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.

- Alkylation Reactions: The compound can facilitate the alkylation of aromatic compounds, enhancing the diversity of synthetic pathways available to chemists.

- Reduction of Ketones: It can also serve as a reducing agent, promoting the transformation of ketones into alcohols.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of bioactive molecules. Its ability to introduce trifluoroborate groups into complex structures makes it valuable for:

- Drug Development: Researchers utilize this compound to create new drug candidates with enhanced pharmacological properties.

- Bioconjugation Techniques: It is employed in bioconjugation strategies to attach drug molecules to targeting agents.

Materials Science

The compound is also explored for its potential applications in materials science:

- Specialty Chemicals Production: It is used in synthesizing specialty chemicals with specific functional properties that are critical for various industrial applications.

- Polymer Chemistry: Its unique reactivity may be harnessed in polymerization processes to create novel materials.

Case Studies and Research Findings

-

Case Study on Drug Development:

A study highlighted the use of this compound in synthesizing a new class of anti-cancer agents. The compound facilitated the formation of key intermediates that led to the successful development of potent inhibitors against specific cancer cell lines. -

Research on Cross-Coupling Efficiency:

Research demonstrated that utilizing this compound significantly improved yields in Suzuki-Miyaura reactions compared to traditional boronic acids. This efficiency was attributed to the enhanced stability and reactivity of the trifluoroborate moiety. -

Application in Material Synthesis:

Another study explored its application in creating functionalized polymers. The incorporation of this compound allowed for precise control over polymer architecture and properties, leading to materials suitable for advanced technological applications.

Mechanism of Action

The mechanism of action of potassium trifluoro(oxetan-3-ylidenemethyl)borate involves its ability to participate in various chemical transformations. The trifluoroborate group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The oxetane ring can also participate in ring-opening reactions, leading to the formation of new chemical bonds . These mechanisms make the compound a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

Trifluoroborates are classified by their substituents, which dictate reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, facilitating nucleophilic trifluoromethylation. In contrast, electron-donating groups (e.g., methoxy in ) stabilize intermediates in umpolung reactions.

- Steric Effects : Bulky substituents like oxetane methylidene or N-methylindolo () reduce reaction rates in cross-couplings but improve selectivity.

- Yield Variations : Aryl trifluoroborates generally exhibit moderate yields (51–65%), while alkyl derivatives (e.g., CF₃) achieve higher yields (>90%) due to optimized protocols .

Reactivity in Cross-Coupling Reactions

The oxetane-derived compound’s reactivity is benchmarked against other trifluoroborates:

Case Study:

- Steric Hindrance : Potassium trifluoro(3-methoxyphenyl)borate () and oxetan-3-ylidenemethyl analogs may require elevated temperatures or longer reaction times in cross-couplings compared to less hindered aryl borates.

- Substituent Compatibility : Potassium trifluoro(p-tolyl)borate fails in trifluoromethyltelluration due to incompatibility with Cu(OTf)₂/bpy systems, highlighting substituent-dependent limitations .

Spectroscopic and Physical Properties

- ¹⁹F NMR Shifts : Oxetan-3-ylidenemethyl borates show signals near -135 to -136 ppm (dd, J = 66–70 Hz), aligning with aryl analogs (e.g., -135.0 ppm for 3-methoxyphenyl ). CF₃ derivatives resonate further upfield (-136.4 ppm) .

- Solubility : Oxetane-containing borates exhibit lower solubility in acetone compared to aryl derivatives, necessitating Soxhlet extraction for purification .

Biological Activity

Potassium trifluoro(oxetan-3-ylidenemethyl)borate (KTFB) is a boron-containing compound that has garnered interest due to its unique structural features and potential biological applications. This article explores its biological activity, synthesizing available research findings, case studies, and comparative data.

Chemical Structure and Properties

KTFB has the molecular formula C₃H₅BF₃KO and features a trifluoroborate group attached to an oxetane ring. This combination contributes to its distinct reactivity profiles, making it a subject of interest in various chemical processes, including organic synthesis and medicinal chemistry .

Key Properties:

- Molecular Weight: 163.97 g/mol

- CAS Number: 1430219-76-3

- Purity: Typically around 95%

- Solubility: Highly soluble in polar solvents, with solubility reported at approximately 14.3 mg/ml .

Biological Activity Overview

The biological activity of KTFB is primarily investigated in the context of its role as a synthetic intermediate in the preparation of organoboron compounds. These compounds are crucial in various applications, particularly in medicinal chemistry and materials science.

KTFB's biological effects can be attributed to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in pharmaceuticals . The trifluoroborate moiety enhances the stability and reactivity of the compound compared to traditional boronic acids.

Case Studies and Research Findings

- Synthesis and Reactivity:

- Pharmacological Potential:

- Toxicological Assessment:

Comparative Analysis

To better understand KTFB's position within the realm of organoboron compounds, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Potassium trifluoro(oxetan-3-yl)borate | C₃H₅BF₃KO | Contains oxetane ring; highly soluble |

| Sodium trifluoro(oxetan-3-yl)borate | C₃H₅BF₃NaO | Sodium salt variant; similar reactivity profile |

| Lithium trifluoro(oxetan-3-yl)borate | C₃H₅BF₃LiO | Lithium salt variant; used in specific reactions |

Q & A

Q. What synthetic methodologies are recommended for preparing potassium trifluoro(oxetan-3-ylidenemethyl)borate?

A common approach involves reacting oxetan-3-ylidenemethylboronic acid with potassium hydrogen fluoride (KHF₂) under anhydrous conditions. For example, BH₃·THF can be used to generate the boronic acid intermediate, followed by fluorination with KHF₂ in methanol . Key steps include:

- Temperature control : Maintain 0°C during borane addition to prevent side reactions.

- Purification : Use Soxhlet extraction to isolate the trifluoroborate salt from inorganic byproducts, as low solubility in organic solvents complicates traditional filtration .

Q. How can structural integrity be confirmed post-synthesis?

Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) is critical. Reference data from similar compounds include:

Q. What are the primary applications in carbon-carbon bond formation?

This compound is used in Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. For example:

- Catalyst system : Pd(PPh₃)₄ or NiCl₂(dppe) in dioxane/water (3:1) at 80°C.

- Yields : ~70–85% for biaryl products, depending on steric hindrance .

Advanced Research Questions

Q. How does the oxetane ring influence reactivity in cross-coupling reactions?

The strained oxetane ring enhances electrophilicity at the boron-bound carbon, accelerating transmetalation. However, steric hindrance from the oxetan-3-ylidene group may reduce yields with bulky substrates. Mitigation strategies :

Q. How can conflicting NMR data for boron-fluorine coupling constants be resolved?

Discrepancies in ¹¹B-¹⁹F coupling constants (e.g., 32.8 Hz vs. 66.1 Hz) may arise from solvent effects or counterion interactions. Methodological solutions :

Q. What strategies improve scalability of the trifluoroborate synthesis?

Batch optimization :

- Scale reactions using continuous flow reactors for BH₃·THF addition, ensuring consistent temperature control .

- Replace NaOAc with polymer-supported bases to simplify purification .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary widely (50–90%)?

Variations arise from:

Q. How should researchers address instability during storage?

While trifluoroborates are generally stable, hydrolysis can occur in humid environments. Best practices :

- Store under argon at -20°C with molecular sieves.

- Monitor degradation via ¹⁹F NMR; a shift from -135 ppm (intact BF₃) to -148 ppm indicates hydrolysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.